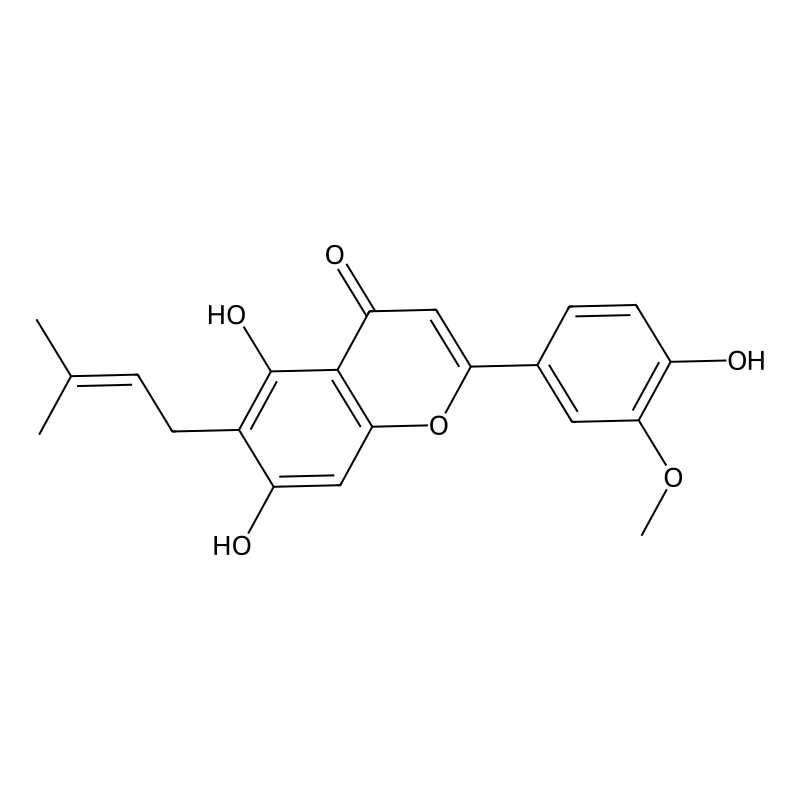Cannflavin B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Identification and Characterization:
Biosynthesis:
- The biosynthetic pathway of cannflavin B has been elucidated, identifying the enzymes involved in its production. )
Anti-cancer properties:
- Studies have shown that a derivative of cannflavin B, FBL-03G, exhibits anti-cancer properties in preclinical models of pancreatic cancer.
- It is important to remember that these are preclinical studies, and further research is needed to determine the safety and efficacy of cannflavin B or its derivatives in humans.
Other potential applications:
Cannflavin B is a prenylated flavonoid predominantly found in the Cannabis sativa plant. It is one of the two main cannflavins, the other being cannflavin A. Cannflavin B is characterized by its unique chemical structure, which includes a prenyl group that enhances its biological activity and cellular retention. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-inflammatory effects, which are significantly more potent than those of traditional non-steroidal anti-inflammatory drugs such as aspirin .
The biosynthesis of cannflavin B occurs through a series of enzymatic reactions in Cannabis sativa. Specifically, it involves the following steps:
- Conversion of Luteolin to Chrysoeriol: An O-methyltransferase enzyme (CsOMT21) converts luteolin into chrysoeriol.
- Prenylation Reaction: A prenyltransferase enzyme (CsPT3) catalyzes the addition of dimethylallyl diphosphate to chrysoeriol, resulting in the formation of cannflavin B .
This pathway represents a branch from the general flavonoid biosynthetic pathway, highlighting its uniqueness among flavonoids.
Cannflavin B exhibits several noteworthy biological activities:
- Anti-inflammatory Properties: It inhibits the production of leukotrienes and prostaglandins, which are lipid mediators involved in inflammatory responses. Studies indicate that cannflavin B has up to 30 times more anti-inflammatory activity than aspirin .
- Anticancer Effects: Cannflavin B has shown promise in suppressing cancer cell proliferation and inducing apoptosis in various cancer models, including pancreatic and breast cancer cells .
- Neuroprotective Effects: Preliminary research suggests that cannflavin B may protect against amyloid beta-induced neurotoxicity, which is relevant for conditions like Alzheimer’s disease .
Cannflavin B can be synthesized through both natural extraction and chemical synthesis:
- Natural Extraction: This involves extracting cannflavin B from Cannabis sativa using various solvents (e.g., ethanol, acetone) followed by purification techniques like high-performance liquid chromatography (HPLC) and silica gel chromatography .
- Chemical Synthesis: Alternative methods include total synthesis approaches that replicate the natural biosynthetic pathway, allowing for the production of cannflavin B without relying solely on plant material .
Recent advancements in genome mining techniques have also facilitated more efficient extraction and purification methods for cannflavin B, making it more accessible for research and potential commercial applications .
Cannflavin B holds promise in various fields:
- Pharmaceuticals: Due to its potent anti-inflammatory and analgesic properties, it may serve as a natural alternative to traditional pain relievers.
- Nutraceuticals: Its antioxidant and neuroprotective properties make it a candidate for dietary supplements aimed at reducing inflammation and promoting brain health.
- Cosmetics: The compound's protective effects against oxidative stress may be beneficial in skincare formulations targeting aging and skin damage .
Cannflavin B shares similarities with other flavonoids but is unique due to its specific prenylation pattern. Here are some comparable compounds:
| Compound | Structure Type | Key Properties | Unique Features |
|---|---|---|---|
| Cannflavin A | Prenylated Flavonoid | Anti-inflammatory | Geranylated derivative of chrysoeriol |
| Isocannflavin B | Isomer of Cannflavin B | Anticancer | Prenyl moiety attached at C-8 instead of C-6 |
| Luteolin | Flavone | Antioxidant, anti-inflammatory | Precursor in the biosynthetic pathway |
| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Commonly found in many fruits and vegetables |
Cannflavin B's unique chemical structure and its specific biosynthetic pathway set it apart from these similar compounds, particularly regarding its enhanced anti-inflammatory potency and potential therapeutic applications .








